Bis(2,6-dimethylphenyl)amine
Overview
Description
Bis(2,6-dimethylphenyl)amine: is an organic compound with the chemical formula C16H19N . It is a tertiary amine, characterized by the presence of two 2,6-dimethylphenyl groups attached to a central nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
Bis(2,6-dimethylphenyl)amine is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
It has been suggested that this compound may play a role in boron-catalyzed direct amidation reactions . In these reactions, it is proposed that boron-nitrogen interactions occur, which are likely to take place in catalytic amidation reactions .
Biochemical Pathways
It is known to be involved in boron-catalyzed direct amidation reactions . These reactions are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .
Result of Action
It is known to participate in boron-catalyzed direct amidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl)amine typically involves the reaction of 2,6-dimethylaniline with a suitable reagent under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or nitric acid are used, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bis(2,6-dimethylphenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of Bis(2,6-dimethylphenyl)amine.
N,N-Dimethylaniline: Another tertiary amine with similar structural features but different chemical properties.
2,6-Dimethylphenylhydrazine: A related compound with hydrazine functionality.
Uniqueness: this compound is unique due to its stability and the presence of two 2,6-dimethylphenyl groups, which confer distinct steric and electronic properties. These features make it valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQCCVYAJVHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399917 | |
Record name | Bis(2,6-dimethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74443-35-9 | |
Record name | Bis(2,6-dimethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS-(2,6-DIMETHYL-PHENYL)-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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